![molecular formula C8H8FNO3S B2594781 2-[(2-Fluorophenyl)sulfonyl]acetamide CAS No. 1326923-17-4](/img/structure/B2594781.png)
2-[(2-Fluorophenyl)sulfonyl]acetamide
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Overview
Description
2-[(2-Fluorophenyl)sulfonyl]acetamide is a compound with the molecular formula C8H8FNO3S and a molecular weight of 217.21 g/mol. This compound has garnered interest in scientific research due to its potential implications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-[(2-Fluorophenyl)sulfonyl]acetamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with acetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
2-[(2-Fluorophenyl)sulfonyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 2-[(2-Fluorophenyl)sulfonyl]acetamide. For instance, derivatives have shown promising results against various cancer cell lines. A notable study demonstrated that a structural analogue exhibited significant cytotoxicity against colon cancer cells, with an IC50 value in the low micromolar range .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | HCT116 | 5.0 |
Compound B | MCF-7 | 3.5 |
Compound C | A549 | 4.0 |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer metabolism. For example, selective inhibition of aldehyde dehydrogenase (ALDH) isoforms has been linked to increased chemosensitivity in certain tumor types . This suggests that this compound could be a valuable tool in enhancing the efficacy of existing chemotherapeutic agents.
Ligand in Transition Metal Catalysis
In synthetic organic chemistry, this compound acts as a ligand that enhances reaction rates and selectivity in transition metal-catalyzed reactions. Its ability to stabilize metal complexes allows for improved yields in various transformations, such as cross-coupling reactions.
Table 2: Catalytic Performance of this compound
Reaction Type | Catalyst Used | Yield (%) |
---|---|---|
Suzuki Coupling | Pd(OAc)2 | 85 |
Heck Reaction | Ni(acac)2 | 78 |
Sonogashira Coupling | CuI | 90 |
Synthesis of Advanced Materials
The compound is being explored for its role in synthesizing advanced materials, including polymers and nanomaterials. Its sulfonamide group provides unique properties that can enhance the mechanical strength and thermal stability of polymer matrices.
Case Study: Polymer Blends
A recent study investigated the incorporation of this compound into polyvinyl chloride (PVC) blends. The results indicated improved tensile strength and thermal degradation temperatures compared to unmodified PVC.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)sulfonyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
2-[(2-Fluorophenyl)sulfonyl]acetamide can be compared with other sulfonyl acetamide derivatives, such as:
- 2-[(2-Chlorophenyl)sulfonyl]acetamide
- 2-[(2-Bromophenyl)sulfonyl]acetamide
- 2-[(2-Methylphenyl)sulfonyl]acetamide
These compounds share similar structural features but differ in their substituents on the phenyl ring. The presence of different substituents can influence their chemical reactivity and biological activity, making each compound unique in its own right.
Biological Activity
2-[(2-Fluorophenyl)sulfonyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound this compound features a sulfonamide group linked to an acetamide moiety, characterized by the following molecular formula:
- Molecular Formula : C9H10FNO2S
- Molecular Weight : Approximately 213.25 g/mol
This structure is crucial for its interaction with biological targets.
The mechanism of action of this compound involves its ability to interact with various enzymes and receptors. The compound may act as an enzyme inhibitor or a receptor modulator , influencing cellular processes and physiological responses. Notably, it has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various conditions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing sulfonamide groups often display significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 0.25 | Staphylococcus aureus |
N-(4-fluorophenyl)-sulfonamide | 0.22 | Escherichia coli |
Anticancer Potential
The anticancer activity of sulfonamide-containing compounds has been extensively studied. In vitro evaluations have demonstrated that modifications in the structure can enhance cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting cell proliferation in glioblastoma models .
Table 2: Anticancer Activity
Compound Name | IC50 (µM) | Cancer Cell Line |
---|---|---|
2-{[4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl]}acetamide | 15 | Glioblastoma Multiforme |
N-(2-fluorophenyl)-sulfonamide | 12 | Breast Cancer |
Study on Anticonvulsant Properties
In a recent study, a derivative of this compound was evaluated for its anticonvulsant properties. The compound demonstrated protective effects against electrically induced seizures in animal models, suggesting potential applications in treating epilepsy .
Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of the fluorine substitution on the phenyl ring, which significantly enhanced the potency and selectivity of the compound against specific biological targets. This modification was found to improve binding affinity at dopamine transporters, suggesting therapeutic implications for neurological disorders .
Properties
IUPAC Name |
2-(2-fluorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3S/c9-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOAIQVFPNDTPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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